molecular formula C17H22 B063273 1-Ethynyl-4-(4-propylcyclohexyl)benzene CAS No. 167858-58-4

1-Ethynyl-4-(4-propylcyclohexyl)benzene

Cat. No. B063273
M. Wt: 226.36 g/mol
InChI Key: HLUVLSYQSNGSKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene and its structural analogs often involves the strategic assembly of cyclohexyl and ethynyl groups onto a benzene ring. For instance, a series of 1,2,4,5-tetrasubstituted benzenes with various substituents including ethynyl groups have been synthesized to study their mesomorphic behavior and transition temperatures, demonstrating the importance of the ethynyl group in contributing to the rigidity and mesogenic properties of the compounds (Norbert et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Ethynyl-4-(4-propylcyclohexyl)benzene has been analyzed through various methods, including X-ray diffraction. These studies reveal that the ethynyl group can significantly affect the overall molecular conformation and interactions, leading to different crystal packing and potentially affecting the physical properties of the material (Lindeman et al., 1993).

Chemical Reactions and Properties

The reactivity and chemical properties of 1-Ethynyl-4-(4-propylcyclohexyl)benzene derivatives can be quite diverse. For instance, the ethynyl group is known to participate in various chemical reactions, including cycloadditions and coupling reactions, which can be utilized to further modify the compound or to synthesize polymers and other macromolecular structures (Pfaff et al., 2014).

Physical Properties Analysis

The physical properties of compounds like 1-Ethynyl-4-(4-propylcyclohexyl)benzene, such as their phase behavior and transition temperatures, are significantly influenced by their molecular structure. The presence of the ethynyl group contributes to the rigidity of the molecule, affecting its liquid crystalline properties and the temperature range over which these properties are observed (Norbert et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different types of chemical reactions including polymerization and the ability to form various supramolecular assemblies, are central to understanding and leveraging the functional applications of 1-Ethynyl-4-(4-propylcyclohexyl)benzene. These properties are directly tied to the compound's molecular structure, particularly the presence and positioning of the ethynyl and cyclohexyl groups (Balcar et al., 2001).

Scientific Research Applications

  • Polymerization Reactions : The compound has been used in polymerization reactions, particularly in the context of phase transfer catalyzed polymerizations. Compounds similar to 1-Ethynyl-4-(4-propylcyclohexyl)benzene display mesomorphic behavior, which is significant in the field of polymer science (Pugh & Percec, 1990).

  • Anesthetic Activity : Acetylenic amino ketones, which are structurally related to 1-Ethynyl-4-(4-propylcyclohexyl)benzene, have been explored for their potential anesthetic activity. These compounds undergo chemical transformations like the Meyer-Schuster rearrangement, indicating a potential in pharmaceutical chemistry (Andrievskaya & Kotlyarevskii, 1970).

  • Coordination Polymers : This compound and its derivatives have been used in the synthesis of diverse coordination polymers. These polymers demonstrate different structural motifs and have potential applications in material science and chemistry (Zaman et al., 2005).

  • Sensors for Explosives : Derivatives of 1-Ethynyl-4-(4-propylcyclohexyl)benzene have been synthesized and used in the construction of nanoscopic cages. These structures have shown potential as sensors for picric acid, a common constituent in explosives, due to their fluorescence quenching properties (Samanta & Mukherjee, 2013).

  • Optoelectronic Devices : Ethynyl-pyrene derivatives, which are related to 1-Ethynyl-4-(4-propylcyclohexyl)benzene, have been used in liquid crystals and gels for optoelectronic devices. Their photoluminescence properties make them suitable for such applications (Diring et al., 2009).

  • Explosive Detection : A polymer containing a diyne structure similar to 1-Ethynyl-4-(4-propylcyclohexyl)benzene has been synthesized for explosive detection. This hyperbranched polymer exhibits aggregation-induced emission, making it suitable for detecting explosives like picric acid (Hu et al., 2012).

properties

IUPAC Name

1-ethynyl-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUVLSYQSNGSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937402, DTXSID801255042
Record name 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(4-propylcyclohexyl)benzene

CAS RN

167858-58-4, 88074-73-1
Record name 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167858-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Wang, S Jiang, XX Lu, K Zhang, ZY Yuan… - Organic & …, 2023 - pubs.rsc.org
Here, an efficient leaving group-activated methylene alcohol strategy for the preparation of primary propargyl alcohols from terminal alkynes by employing the bulk industrial product …
Number of citations: 3 pubs.rsc.org
C Kühn, M Bremer, PR Schreiner - tandf.figshare.com
Chemicals were purchased from ABCR, Aldrich, Alfa Aesar or Merck at the highest purity grade available and were used without further purifications. Solvents were purchased from …
Number of citations: 2 tandf.figshare.com
L Mo, J Li, Z Che, Y Cao, Z An, X Yang - Liquid Crystals, 2020 - Taylor & Francis
In this paper, new liquid crystal compounds with negative dielectric anisotropy were synthesised by regulating the substituents on the benzofuran ring. Their structures were confirmed …
Number of citations: 4 www.tandfonline.com

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